molecular formula C9H12F3NO3SSi B3047046 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate CAS No. 134391-76-7

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

Cat. No. B3047046
CAS RN: 134391-76-7
M. Wt: 299.34 g/mol
InChI Key: SXIBFUWSBRRXRJ-UHFFFAOYSA-N
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Description

“3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate” is a pyridyne precursor . It can be activated under mild fluoride conditions and is highly reactive with dienes and other dipolariphiles (e.g., azides) to provide cycloaddition products containing an indole motif .


Molecular Structure Analysis

The empirical formula of this compound is C9H12F3NO3SSi . The molecular weight is 299.34 . The InChI key is SXIBFUWSBRRXRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a pyridyne precursor, this compound can be activated under mild fluoride conditions . It is highly reactive with dienes and other dipolariphiles (e.g., azides) to provide cycloaddition products containing an indole motif .


Physical And Chemical Properties Analysis

This compound is in liquid form . The refractive index is 1.454 . The density is 1.266 g/mL at 25 °C . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemistry

  • 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (TMSOTf) has been utilized in various synthetic chemistry applications. For instance, it is employed in the synthesis of chiral pyrrolidin-3-ones through the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, offering insights into its potential for producing complex organic structures (Králová et al., 2019).
  • TMSOTf acts as a powerful catalyst in the acylation of alcohols with acid anhydrides, demonstrating its efficiency in functionalizing primary, secondary, tertiary, and allylic alcohols, and phenols (Procopiou et al., 1998).

Molecular Biology and Nucleosides

  • In molecular biology, TMSOTf has shown effectiveness in the isomerization of nucleosides. It catalyzes the isomerization of 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl)nucleosides into 2′,3′-O-(tetraisopropyldisiloxane-1,3-diyl)-derivatives, highlighting its role in manipulating nucleic acid derivatives (Kulikova et al., 2008).

Organic and Polymer Chemistry

  • The substance is also significant in polymer chemistry. For example, it is used in the polymerization of acetylenic bonds in 2-ethynylpyridine and its derivatives, leading to the formation of conjugated ionic polyacetylenes, a class of polymers with potential applications in electronics and materials science (Subramanyam et al., 1993).

Catalysis and Organic Reactions

  • TMSOTf is instrumental in catalyzing various organic reactions, including the ring opening of oxiranes. This reaction is dependent on the structures and substitution patterns of the substrates, showing the versatility of TMSOTf in different chemical contexts (Murata et al., 1982).
  • It is also used in the synthesis of dihydropyrans via Prins cyclization, contributing to the synthesis of complex organic molecules like natural products (Sultana et al., 2013).

Safety And Hazards

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system . The safety pictograms are GHS05 and GHS07 . The signal word is "Danger" .

properties

IUPAC Name

(3-trimethylsilylpyridin-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3SSi/c1-18(2,3)7-5-4-6-13-8(7)16-17(14,15)9(10,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIBFUWSBRRXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567705
Record name 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

CAS RN

134391-76-7
Record name 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134391-76-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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